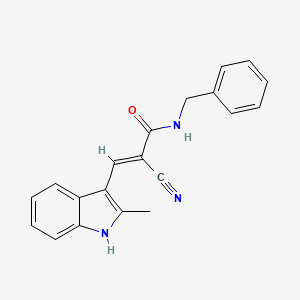
(2E)-N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative.
Formation of the Cyano Group: The cyano group can be introduced using a cyanation reaction, where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-indole derivative and an appropriate amide precursor.
Industrial Production Methods
Industrial production of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The benzyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N-benzyl-2-cyano-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the indole ring.
N-benzyl-2-cyano-3-(2-methyl-1H-indol-2-yl)prop-2-enamide: Similar structure but the cyano group is attached to a different position on the indole ring.
Uniqueness
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is unique due to the specific positioning of the cyano and methyl groups on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
属性
分子式 |
C20H17N3O |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
(E)-N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17N3O/c1-14-18(17-9-5-6-10-19(17)23-14)11-16(12-21)20(24)22-13-15-7-3-2-4-8-15/h2-11,23H,13H2,1H3,(H,22,24)/b16-11+ |
InChI 键 |
DWMCRHSIZLSSQY-LFIBNONCSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


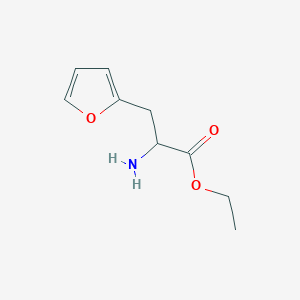
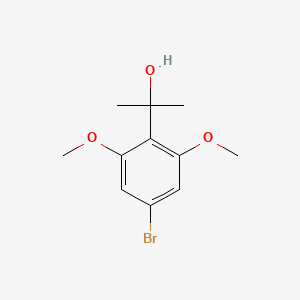
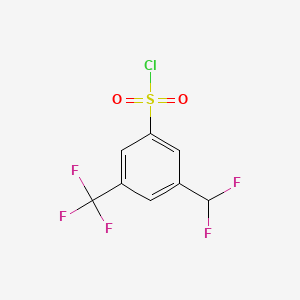
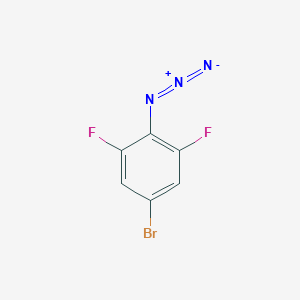
![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)

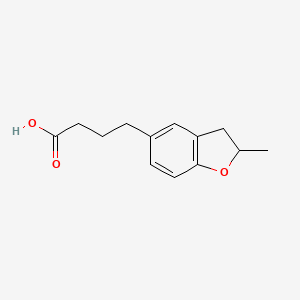

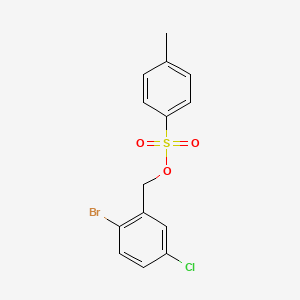
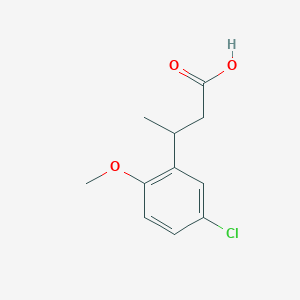
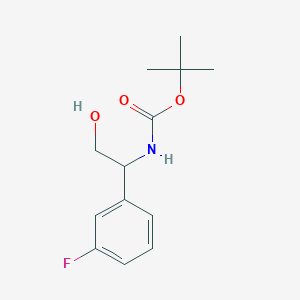
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
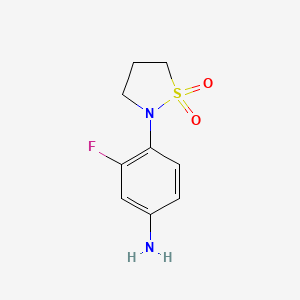
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
